Regioisomeric Structural Divergence from Fenpropidin: A Core Determinant of Chemical Identity and Potential Biological Activity
The target compound is a 4-substituted piperidine, whereas the commercial fungicide fenpropidin is an N-substituted piperidine. This is not a semantic but a structural difference that changes the molecule's core pharmacophore. Fenpropidin's activity against sterol biosynthesis enzymes is linked to its N-substituted piperidine structure, which interacts with the target enzyme's active site [1]. The 4-substituted analog lacks this N-substitution and presents a secondary carbon-linked amine, which is chemically more basic and sterically distinct. This fundamental difference means the compound cannot be used as a direct substitute for fenpropidin in biological assays and will generate different degradation products and metabolites [2].
| Evidence Dimension | Substitution Position on Piperidine Ring |
|---|---|
| Target Compound Data | 4-[3-(4-tert-butylphenyl)-2-methylpropyl] substitution (C-linked) |
| Comparator Or Baseline | Fenpropidin: 1-[3-(4-tert-butylphenyl)-2-methylpropyl] substitution (N-linked) |
| Quantified Difference | N-linked vs. C-linked regioisomer; distinct functional group (tertiary amine vs. secondary amine) |
| Conditions | Structural analysis based on IUPAC nomenclature |
Why This Matters
For procurement, this ensures the correct regioisomer is sourced for structure-activity-relationship (SAR) studies or as an analytical reference standard for impurity profiling, as the N-substituted fenpropidin is the bioactive entity.
- [1] BRENDA Enzyme Database. Information on EC 1.3.1.70 - Delta(14)-sterol reductase. Inhibitor: fenpropidin. View Source
- [2] Wikipedia contributors. (2023). Fenpropidin. In Wikipedia, The Free Encyclopedia. Retrieved April 30, 2026. View Source
